a-Neoendorphin (1-8)
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Overview
Description
a-Neoendorphin (1-8): is an endogenous opioid peptide derived from the precursor prodynorphin or proenkephalin B. It is a neuropeptide with a decapeptide structure and the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys . This compound is part of the larger family of neoendorphins, which also includes β-neoendorphin .
Preparation Methods
The synthesis of a-Neoendorphin (1-8) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
a-Neoendorphin (1-8) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
a-Neoendorphin (1-8) has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It serves as a tool for investigating the role of opioid peptides in various biological processes, including pain modulation and stress response.
Medicine: Research on a-Neoendorphin (1-8) contributes to the understanding of opioid receptor interactions, which can inform the development of new analgesics and treatments for opioid addiction.
Mechanism of Action
a-Neoendorphin (1-8) exerts its effects by binding to opioid receptors, including delta (OPRD1), kappa (OPRK1), and mu (OPRM1) receptors . Upon binding, it activates G-protein coupled receptor signaling pathways, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. This results in decreased neuronal excitability and reduced perception of pain .
Comparison with Similar Compounds
a-Neoendorphin (1-8) is unique among opioid peptides due to its specific amino acid sequence and receptor binding profile. Similar compounds include:
β-Neoendorphin: Another neoendorphin with a slightly different amino acid sequence and receptor affinity.
Dynorphin A: A related peptide derived from the same precursor, prodynorphin, with distinct biological activities.
Met-enkephalin and Leu-enkephalin: Shorter opioid peptides with different receptor binding properties.
These compounds share structural similarities but differ in their receptor affinities and physiological effects, highlighting the unique properties of a-Neoendorphin (1-8).
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N12O11/c1-29(2)23-38(60-47(70)39(25-30-9-4-3-5-10-30)57-42(65)28-55-41(64)27-56-43(66)35(51)24-31-13-17-33(62)18-14-31)46(69)59-37(12-8-22-54-49(52)53)44(67)58-36(11-6-7-21-50)45(68)61-40(48(71)72)26-32-15-19-34(63)20-16-32/h3-5,9-10,13-20,29,35-40,62-63H,6-8,11-12,21-28,50-51H2,1-2H3,(H,55,64)(H,56,66)(H,57,65)(H,58,67)(H,59,69)(H,60,70)(H,61,68)(H,71,72)(H4,52,53,54)/t35-,36-,37-,38-,39-,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYOSYZVIDJSI-UNHORJANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H70N12O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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